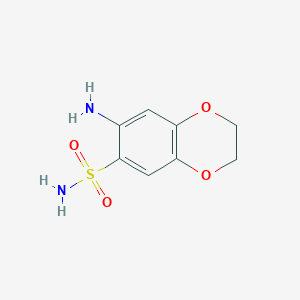

7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a compound with the molecular formula C8H10N2O4S . It has an average mass of 230.241 Da and a monoisotopic mass of 230.036133 Da . It is used in the synthesis of compounds with anti-tumor activity .

Molecular Structure Analysis

The InChI code for “7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is 1S/C8H10N2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2,9H2,(H2,10,11,12) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives have been extensively studied for their inhibition of carbonic anhydrase (CA) isoforms. These studies have shown that various sulfonamide derivatives can effectively inhibit human carbonic anhydrase isoforms such as CA I, II, VII, and IX. The inhibition activities of these compounds are significant, with some showing low nanomolar range inhibition. This makes them of particular interest for further investigation in medical applications related to CA inhibition (Abdoli et al., 2017), (Sethi et al., 2013).

Antimicrobial and Antifungal Properties

Some sulfonamide/chromene derivatives have shown promising antimicrobial and antifungal properties. These properties are particularly relevant in the case of drug-resistant pathogens. The synthesis of novel molecules incorporating chromene azo motif and their effectiveness against various bacterial and fungal strains have been a significant area of research. This line of research has implications for developing new drug candidates for treating infectious diseases (Okasha et al., 2019).

Anticancer and Antiviral Applications

Sulfonamide derivatives have been reported to show substantial antitumor activity both in vitro and in vivo. These compounds, with their varied mechanisms of antitumor action such as CA inhibition, cell cycle perturbation, and angiogenesis inhibition, provide a wide array of potential applications in cancer treatment. Some of these compounds are currently under clinical trials. Additionally, several sulfonamides have demonstrated remarkable antiviral activity, making them candidates for treatments against drug-resistant viruses (Scozzafava et al., 2003).

Antibacterial and Lipoxygenase Inhibition

The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring has shown potential as antibacterial agents and as therapeutic agents for inflammatory ailments. These compounds have demonstrated good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, which is significant for treating inflammatory diseases (Abbasi et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds, known as sulfonamides, are known to target enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, a class of compounds to which this compound is related, are known to inhibit the synthesis of folic acid by blocking the enzyme folate synthetase . This results in a decrease in the production of purines, which are essential for bacterial growth .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that this compound may affect the folic acid synthesis pathway, leading to a decrease in purine production .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties influence the bioavailability of the compound.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that this compound may lead to a decrease in bacterial growth due to a decrease in purine production .

Propriétés

IUPAC Name |

7-amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2,9H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCKMBVZFVKDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2926196.png)

![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)

![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)

![Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2926210.png)

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)